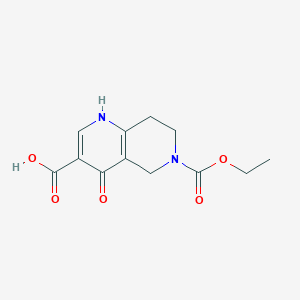
4-Fluoro-2-adamantanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-adamantanone is a fluorinated derivative of adamantanone, a compound known for its rigid, cage-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-adamantanone typically involves the fluorination of 2-adamantanone. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-adamantanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted adamantanone derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2-adamantanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials and as a precursor for other fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-adamantanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Adamantanone: The non-fluorinated parent compound.
4-Chloro-2-adamantanone: A chlorinated derivative with similar structural properties.
4-Bromo-2-adamantanone: A brominated derivative with comparable reactivity.
Uniqueness
4-Fluoro-2-adamantanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications that require these specific attributes.
Propiedades
Número CAS |
56781-83-0 |
|---|---|
Fórmula molecular |
C10H13FO |
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
4-fluoroadamantan-2-one |
InChI |
InChI=1S/C10H13FO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2 |
Clave InChI |
BHILRXZGAUWXBN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1C(C(C2)C3=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)

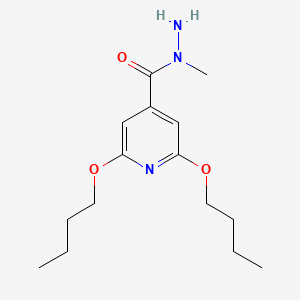
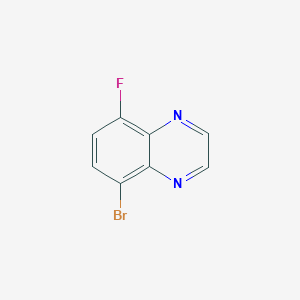
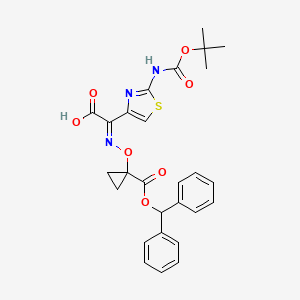
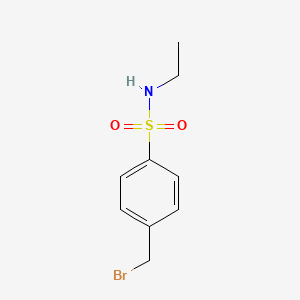
![1H-Pyrimido[5,4-c][1,2,5]triazepine](/img/structure/B13969107.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)
![N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)

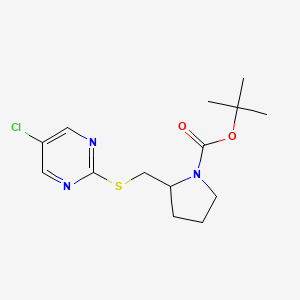
![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)

